LogP and TPSA: Computed Lipophilicity Advantage Over De-methylated 2-Bromo-6-fluorobenzyl Alcohol
The 4-methyl substituent of (2-bromo-6-fluoro-4-methylphenyl)methanol increases computed lipophilicity relative to the de-methylated comparator 2-bromo-6-fluorobenzyl alcohol. PubChem data give the target compound a computed XLogP3-AA of 2.2 [1], whereas the de-methylated analog (CAS 261723-33-5), with formula C7H6BrFO and MW 205.02, has a reduced carbon count lacking the methyl contribution; alkyl contributions to LogP (π-CH3 ≈ 0.5–0.6 per Hansch-Leo) predict a LogP for the de-methylated analog approximately 1.6–1.7 . TPSA remains constant at 20.2 Ų for both compounds because the methyl group does not add polar surface area [1]. The net effect is an improved predicted CNS multiparameter optimization (MPO) score for the methylated compound within the 2–3 LogP sweet spot for blood-brain barrier penetration.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2; TPSA = 20.2 Ų; MW = 219.05 g/mol; HBD = 1; HBA = 2 |
| Comparator Or Baseline | 2-Bromo-6-fluorobenzyl alcohol (CAS 261723-33-5): XLogP3-AA ≈ 1.6–1.7 (estimated from Hansch-Leo π-CH3 subtraction); TPSA = 20.2 Ų (unchanged); MW = 205.02 g/mol; HBD = 1; HBA = 2 |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.6 units; ΔMW = +14.03 g/mol (one CH₂ equivalent); TPSA unchanged |
| Conditions | Computed properties from PubChem (XLogP3-AA algorithm) and Hansch-Leo fragment-based estimation |
Why This Matters
For procurement decisions in CNS drug discovery programs, the +0.5–0.6 LogP elevation positions the target compound within the optimal LogP 2–3 range for CNS MPO, whereas the de-methylated analog sits in the suboptimal LogP 1–2 boundary, potentially compromising passive BBB permeability in derived lead compounds.
- [1] PubChem. (2025). Compound Summary: (2-Bromo-6-fluoro-4-methylphenyl)methanol, CID 121232358. Computed Properties section. View Source
